5-Methyloctane-2,3-dione
Description
5-Methyloctane-2,3-dione is a diketone compound characterized by an eight-carbon chain (octane backbone) with a methyl substituent at the fifth carbon and two ketone groups at positions 2 and 2. Diketones like 2,3-butanedione (commonly known as diacetyl) are well-documented in flavor and fragrance industries due to their buttery aroma . The extended carbon chain and methyl group in 5-Methyloctane-2,3-dione likely influence its lipophilicity, volatility, and reactivity compared to simpler diketones, suggesting niche applications in organic synthesis or specialty chemicals.
Properties
CAS No. |
59020-81-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5-methyloctane-2,3-dione |
InChI |
InChI=1S/C9H16O2/c1-4-5-7(2)6-9(11)8(3)10/h7H,4-6H2,1-3H3 |
InChI Key |
QEAIKCJSMDKTMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(=O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctane-2,3-dione typically involves the oxidation of 5-methyloctane-2,3-diol. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, 5-Methyloctane-2,3-dione can be produced through a similar oxidation process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyloctane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding diols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
5-Methyloctane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyloctane-2,3-dione involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Methyloctane-2,3-dione with structurally or functionally related 2,3-dione derivatives, categorized by their applications:
Flavor and Aroma Compounds
- Butane-2,3-dione (Diacetyl): Structure: Four-carbon chain with two adjacent ketones. Applications: Key aroma compound in dairy products (e.g., butter, cheese) and fermented beverages . Key Data: Detected via GC-MS in food studies; concentrations vary with production conditions (e.g., milk type, fermentation time) .
Pharmaceutical Derivatives
- Piperazine-2,3-dione Derivatives :
- Structure : Piperazine ring fused with a 2,3-dione moiety.
- Applications : Anthelmintic agents against parasites like Enterobius vermicularis and Fasciola hepatica.
- Key Data :
- Lipophilicity (ClogP) ranges from 1.2–3.5, significantly higher than piperazine (ClogP = −1.1), enhancing membrane permeability .
Derivatives with 4-substituted benzyl groups showed 70–90% parasite growth inhibition at 100 µg/mL .
- Comparison : 5-Methyloctane-2,3-dione lacks the cyclic piperazine structure, likely reducing its bioactivity but offering a flexible scaffold for prodrug development.
Indolin-2,3-dione Derivatives :
- Structure : Indole backbone fused with a 2,3-dione group.
- Applications : Selective ligands for sigma (σ) receptors, particularly σ2 subtypes.
- Key Data :
- Low σ1 affinity (Ki > 800 nM) but high σ2 affinity (Ki = 42 nM) and selectivity (σ1/σ2 ratio > 72) .
- Comparison : The rigid indole scaffold in indolin-2,3-dione contrasts with 5-Methyloctane-2,3-dione’s aliphatic chain, highlighting how ring systems and substituents dictate receptor selectivity.
Agrochemicals
- Procymidone, Vinclozolin, and Iprodione :
- Structure : Heterocyclic 2,3-diones with halogenated aryl groups.
- Applications : Fungicides targeting Botrytis and Monilinia species.
- Key Data :
- Procymidone and iprodione inhibit fungal glycerol synthesis .
- Comparison : 5-Methyloctane-2,3-dione’s lack of halogenated substituents and heterocyclic rings likely limits its antifungal potency but suggests utility as a synthetic intermediate.
Table 1: Comparative Analysis of 2,3-Dione Derivatives
Research Findings and Implications
- Structural Influences: Chain Length: Longer chains (e.g., 5-Methyloctane-2,3-dione vs. butane-2,3-dione) reduce volatility and increase lipophilicity, favoring non-polar applications. Ring Systems: Cyclic 2,3-diones (e.g., piperazine, indolin derivatives) enhance bioactivity via conformational rigidity and target binding . Substituents: Halogenated aryl groups (e.g., in agrochemicals) enhance antifungal activity but raise environmental concerns .
- Contradictions: Indolin-2,3-dione’s σ2 selectivity contrasts with benzoxazolone derivatives’ σ1 affinity, underscoring the impact of minor structural changes (e.g., additional carbonyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
